Urease Inhibitory Potency: 1-Benzyl Oxime vs. Thiourea and N-Substituted Analogs
The anti isomer of 1-benzyl-1H-indole-3-carbaldehyde oxime (compound 9) exhibits an IC₅₀ of 0.0345 ± 0.0008 mM against Macrotyloma uniflorum urease, representing a 6.9‑fold potency gain over the standard inhibitor thiourea (IC₅₀ = 0.2387 ± 0.0048 mM) and a 4.1‑fold improvement over the N‑methyl anti analog (compound 7, IC₅₀ = 0.1530 ± 0.0016 mM) [1]. The syn isomer (compound 8, IC₅₀ = 0.0516 ± 0.0035 mM) is 4.6‑fold more potent than thiourea and 2.7‑fold more potent than the N‑methyl syn analog (compound 6, IC₅₀ = 0.1405 ± 0.0045 mM) [1].
| Evidence Dimension | Urease inhibitory activity (IC₅₀, mM; modified Berthelot reaction) |
|---|---|
| Target Compound Data | Compound 8 (syn): 0.0516 ± 0.0035 mM; Compound 9 (anti): 0.0345 ± 0.0008 mM |
| Comparator Or Baseline | Thiourea: 0.2387 ± 0.0048 mM; Compound 2 (N-H): 0.1412 ± 0.0075 mM; Compound 6 (N-CH₃ syn): 0.1405 ± 0.0045 mM; Compound 7 (N-CH₃ anti): 0.1530 ± 0.0016 mM |
| Quantified Difference | Compound 9 vs. thiourea: 6.9‑fold; vs. compound 7: 4.4‑fold; Compound 8 vs. thiourea: 4.6‑fold; vs. compound 6: 2.7‑fold |
| Conditions | In vitro urease inhibition assay; urease extracted from Macrotyloma uniflorum (0.1013 U); modified Berthelot reaction; concentration range 5.00–35.00 μg/mL; thiourea as standard inhibitor |
Why This Matters
The 4.4–6.9-fold potency advantage over the nearest structural analogs and the clinical reference inhibitor directly defines the compound as the highest-potency candidate in this chemotype series, making it the rational choice for urease-targeted probe or lead development.
- [1] Kalatuwawege, I.P.; Gunaratna, M.J.; Udukala, D.N. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules 2021, 26, 6658. View Source
